

Comparative Analysis of GADGVGKSA and Other KRAS Neoantigens: A Guide for Researchers

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Compound of Interest		
Compound Name:	Gadgvgksa	
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This guide provides a detailed comparative analysis of the KRAS G12D-derived neoantigen **GADGVGKSA** against other significant KRAS neoantigens. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear comparison of their immunological properties and therapeutic potential.

Mutations in the KRAS oncogene are highly prevalent in several aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] These mutations create novel peptide sequences, known as neoantigens, which can be recognized by the immune system, making them prime targets for cancer immunotherapy.[1][3][4] The **GADGVGKSA** peptide, a 9-mer derived from the KRAS G12D mutation, is a well-characterized neoantigen that has been shown to elicit potent anti-tumor T-cell responses.

Quantitative Comparison of KRAS Neoantigens

The following table summarizes key immunological parameters for **GADGVGKSA** and other notable KRAS neoantigens, providing a quantitative basis for comparison.



Neoantig en Sequence	KRAS Mutation	HLA Restrictio n	MHC-I Binding Affinity (KD, µM)	T-Cell Receptor (TCR) Affinity (KD, µM)	Immunog enicity Marker	Referenc e
GADGVGK SA	G12D	HLA- C08:02	Not explicitly quantified in provided results	Not explicitly quantified in provided results	Stimulates autologous T-cells	
VVVGDDG VGK	G12D	HLA- A11:01	Not explicitly quantified in provided results	63	IFNy release	
VVVGADG VGK	G12D	HLA- A03:01, HLA- A11:01	Not explicitly quantified in provided results	Not explicitly quantified in provided results	T-cell recognition	
VVVGAVG VGK	G12V	HLA- A03:01	Not explicitly quantified in provided results	Not explicitly quantified in provided results	T-cell recognition	
GAGVGKS AL	G12V	Not specified	Not explicitly quantified in provided results	Not explicitly quantified in provided results	T-cell recognition	_
GADGVGK SAL	G12D	HLA- C08:02	Not explicitly quantified	Not explicitly quantified	Stimulates autologous T-cells	_



			in provided results	in provided results	
GARGVGK SAL	G12R	HLA- B <i>07:02</i>	Not explicitly quantified in provided results	Not explicitly quantified in provided results	T-cell recognition
1-2C TCR target	G12V	HLA- A11:01	Not explicitly quantified in provided results	14.0 ± 0.8	Cytokine secretion & cytotoxicity
3-2E TCR target	G12V	HLA- A*11:01	Not explicitly quantified in provided results	28.0 ± 1.9	Cytokine secretion & cytotoxicity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis of KRAS neoantigens.

Neoantigen Identification and Prediction

Objective: To identify potential neoantigen candidates from tumor samples.

Methodology:

- Sample Collection: Obtain tumor and normal tissue samples from the patient.
- Sequencing: Perform whole-exome sequencing (WES) and RNA sequencing (RNA-seq) on both tumor and normal samples to identify somatic mutations.



- HLA Typing: Determine the patient's human leukocyte antigen (HLA) alleles from the sequencing data.
- Neoantigen Prediction: Utilize bioinformatics pipelines to predict mutant peptides
 (neoantigens) that can bind to the patient's HLA molecules. These pipelines typically assess
 factors like peptide processing, MHC binding affinity, and potential for T-cell receptor
 recognition.

In Vitro Validation of Neoantigen Immunogenicity

Objective: To confirm that the predicted neoantigens can elicit a T-cell response.

Methodology:

- Peptide Synthesis: Synthesize the predicted neoantigen peptides and their corresponding wild-type counterparts.
- T-cell Stimulation: Co-culture patient-derived peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the synthetic peptides.
- Readout Assays: Measure T-cell activation through various assays:
 - ELISpot (Enzyme-Linked Immunospot) Assay: To quantify cytokine-secreting T-cells (e.g., IFN-γ).
 - Flow Cytometry: To detect the expression of activation markers (e.g., CD69, CD137) on Tcells.
 - Cytotoxicity Assays: To measure the ability of neoantigen-specific T-cells to kill tumor cells presenting the target peptide.

T-Cell Receptor (TCR) Affinity and Specificity Measurement

Objective: To quantify the binding affinity and specificity of TCRs that recognize KRAS neoantigens.



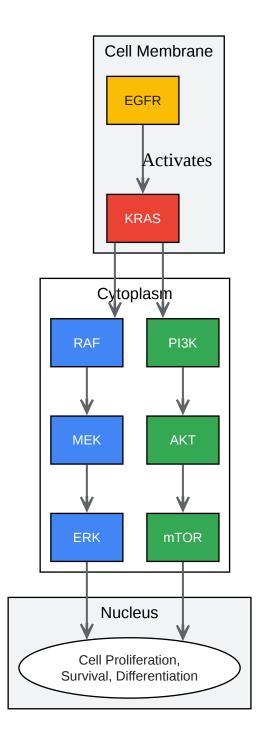
Methodology:

- TCR Isolation and Production: Isolate TCRs from neoantigen-reactive T-cells and produce soluble, recombinant TCRs.
- Surface Plasmon Resonance (SPR): Immobilize the peptide-HLA (pHLA) complex on a sensor chip and flow the soluble TCR over the surface to measure the on- and off-rates of the interaction, thereby determining the binding affinity (KD).
- Specificity Testing: Perform SPR or cell-based assays using a panel of related and unrelated pHLA complexes to assess the cross-reactivity of the TCR.

Visualizing Key Pathways and Workflows KRAS Signaling Pathway

The KRAS protein is a key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival. Mutations in KRAS lead to constitutive activation of this pathway, driving tumorigenesis.





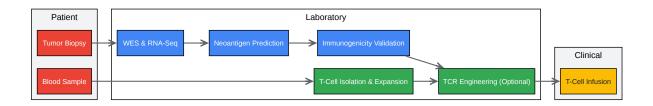
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Caption: Simplified KRAS signaling pathway.

Experimental Workflow for Neoantigen-Specific T-Cell Therapy



The development of personalized T-cell therapies targeting KRAS neoantigens involves a multistep process from patient sample acquisition to therapeutic infusion.



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Caption: Workflow for personalized neoantigen T-cell therapy.

This guide provides a foundational comparison of **GADGVGKSA** and other KRAS neoantigens. Further research and standardized reporting of quantitative data will be crucial for the continued development of effective immunotherapies targeting these critical oncoproteins.

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